3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole
Overview
Description
3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole is a chemical compound characterized by its bromine and nitro groups attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 4-nitroaniline with bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out in an acidic medium to facilitate the formation of the bromo-triazole structure.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Nucleophilic substitution with amines or alcohols.
Major Products Formed:
Oxidation: Formation of 3-bromo-4-nitrophenol.
Reduction: Formation of 3-bromo-4-aminophenol.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Its nitro group is believed to play a crucial role in disrupting bacterial cell walls.
Medicine: Research has indicated that this compound may have antitumor properties. Studies are ongoing to explore its use in cancer therapy, particularly in combination with other chemotherapeutic agents.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its ability to form stable bonds with other molecules makes it a versatile component in various formulations.
Mechanism of Action
The mechanism by which 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The nitro group is thought to interfere with cellular processes, leading to the inhibition of bacterial growth or cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but the compound's reactivity suggests multiple potential mechanisms.
Comparison with Similar Compounds
3-Bromo-4-nitrophenol: Similar structure but lacks the triazole ring.
1-(3-Bromo-4-nitrophenyl)ethanone: Contains an additional carbonyl group.
4-Nitroaniline: Lacks the bromo and triazole groups.
Uniqueness: 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
3-bromo-1-(4-nitrophenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-8-10-5-12(11-8)6-1-3-7(4-2-6)13(14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJIFYZIPZNUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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